A Spectroscopic Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Structure, Characterization, and Methodologies
A Spectroscopic Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Structure, Characterization, and Methodologies
Introduction
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral derivative of tert-leucine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a primary amide, a chiral center, and a sterically demanding tert-butyl group, impart specific physicochemical properties that are of interest in the design of novel therapeutic agents.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is primarily achieved through a suite of spectroscopic techniques.
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the rationale behind the spectral features and the experimental methodologies for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Molecular Structure and Key Features
The molecular structure of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride is characterized by a butane backbone with an amino group and an amide group attached to the chiral carbon at the 2-position. The presence of the bulky tert-butyl group at the 3-position significantly influences the molecule's conformation and spectroscopic properties. The hydrochloride salt form means the primary amino group is protonated, existing as an ammonium chloride salt.
Caption: Molecular structure of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of a publicly available experimental spectrum for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, the following data is a well-founded prediction based on established chemical shift theory and data from analogous structures. Online prediction tools were also consulted to refine the expected values.[1][2][3][4][5][6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The hydrochloride salt form, with the protonated amine (NH₃⁺), will influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the free base.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.10 | s | 1H | H-2 (α-H) | The α-proton is adjacent to the electron-withdrawing ammonium and carbonyl groups, leading to a significant downfield shift. The lack of adjacent protons results in a singlet. |
| ~1.15 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet due to their chemical and magnetic equivalence and the absence of coupling to other protons. |
| ~7.5-8.0 | br s | 2H | -CONH₂ | The amide protons are typically broad due to quadrupole effects of the nitrogen atom and exchange with the solvent. Their chemical shift can be variable. |
| ~8.5 | br s | 3H | -N⁺H₃ | The protons on the ammonium group are also broad and their chemical shift is highly dependent on solvent and concentration. They will exchange with D₂O, and this peak would disappear upon a D₂O shake. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (Amide Carbonyl) | The carbonyl carbon of a primary amide typically resonates in this downfield region.[7][8][9] |
| ~60 | C-2 (α-Carbon) | The α-carbon is attached to the electron-withdrawing ammonium and carbonyl groups, shifting it downfield. |
| ~35 | C-3 (Quaternary Carbon) | The quaternary carbon of the tert-butyl group. |
| ~27 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial.[10] For hydrochloride salts, polar solvents are generally required for good solubility.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
The final sample height in the tube should be approximately 4-5 cm.[10]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3400-3100 | Strong, Broad | N-H | Stretching (Ammonium and Amide) |
| ~2960 | Medium-Strong | C-H | Stretching (tert-butyl) |
| ~1680-1650 | Strong | C=O | Stretching (Amide I band)[1] |
| ~1650-1620 | Medium | N-H | Bending (Amide II band)[11] |
| ~1470, 1370 | Medium | C-H | Bending (tert-butyl) |
Interpretation:
-
The broad absorption in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the primary amide and the ammonium hydrochloride. Hydrogen bonding in the solid state contributes to the broadening of these peaks.[11]
-
The strong, sharp peak around 1680-1650 cm⁻¹ is the characteristic Amide I band, arising from the C=O stretching vibration.[1]
-
The Amide II band, resulting from N-H bending, is expected to appear around 1650-1620 cm⁻¹.[11]
-
The presence of the tert-butyl group will be confirmed by C-H stretching and bending vibrations.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the background spectrum (air).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation. For (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, electrospray ionization (ESI) would be a suitable technique.
Expected Fragmentation Pattern (ESI-MS)
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 131.11789 (for the free base, C₆H₁₄N₂O).[13]
-
Major Fragments: A common fragmentation pathway for α-amino acid amides is the loss of ammonia (NH₃) from the protonated molecule.[14] Another likely fragmentation is the loss of the tert-butyl group.
Caption: Proposed ESI-MS fragmentation pathway.
Overall Spectroscopic Workflow
The comprehensive characterization of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride involves a logical workflow employing the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion
The spectroscopic characterization of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride is essential for its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles. The provided experimental protocols offer a starting point for obtaining high-quality data. While a publicly available, complete experimental dataset is not readily accessible, the predictive and comparative analysis presented here serves as a robust framework for the structural verification and quality assessment of this important chemical entity.
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